Cas no 155265-76-2 (6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one)

6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one Chemical and Physical Properties
Names and Identifiers
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- 6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one
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- Inchi: 1S/C16H13NO2/c1-10-4-3-5-12(8-10)15-17-14-7-6-11(2)9-13(14)16(18)19-15/h3-9H,1-2H3
- InChI Key: FGQBPAVWCHPPSJ-UHFFFAOYSA-N
- SMILES: N1C2=CC=C(C)C=C2C(=O)OC=1C1=CC=CC(C)=C1
6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | S3942551-250MG |
6-METHYL-2-(3-TOLYL)-4H-3,1-BENZOXAZIN-4-ONE |
155265-76-2 | AldrichCPR | 250mg |
RMB 117.90 | 2025-02-20 |
6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one Related Literature
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
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3. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Aiping Zhang,Pingang He,Yuzhi Fang Analyst, 2003,128, 260-264
Additional information on 6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one
6-Methyl-2-(3-Methylphenyl)-4H-3,1-Benzoxazin-4-One: A Comprehensive Overview
The compound with CAS No. 155265-76-2, known as 6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one, is a fascinating organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of benzoxazine derivatives, which are characterized by their unique structural features and diverse biological activities. The benzoxazine core of this molecule consists of a benzene ring fused to an oxazine ring, with additional substituents that contribute to its functional properties.
The synthesis of 6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one involves a series of carefully designed reactions that highlight the versatility of modern organic synthesis techniques. Researchers have employed various methods, including cyclization reactions and oxidation processes, to construct the benzoxazine framework. The methyl groups at positions 6 and 3 on the benzene ring play a crucial role in stabilizing the molecule's structure and influencing its reactivity. Recent studies have focused on optimizing these synthetic pathways to enhance yield and purity, making this compound more accessible for further research and application.
One of the most promising aspects of 6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one is its potential in drug discovery. The molecule has demonstrated significant biological activity in vitro, particularly in anti-inflammatory and antioxidant assays. Its ability to modulate key cellular pathways makes it a valuable candidate for the development of therapeutic agents targeting chronic diseases such as neurodegenerative disorders and cardiovascular conditions. Researchers have also explored its potential as a precursor for more complex bioactive molecules, further expanding its utility in medicinal chemistry.
In addition to its pharmacological applications, 6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one has shown promise in materials science. The compound's structural rigidity and aromaticity make it an attractive candidate for use in advanced materials such as organic semiconductors and optoelectronic devices. Recent advancements in nanotechnology have enabled the incorporation of this molecule into self-assembling monolayers, which exhibit enhanced electronic properties compared to traditional materials.
The study of benzoxazine derivatives like 6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one has also contributed significantly to our understanding of molecular recognition and supramolecular chemistry. Researchers have investigated the molecule's ability to form host-guest complexes with various biomolecules, which could pave the way for innovative applications in drug delivery systems and biosensing technologies.
Recent breakthroughs in computational chemistry have further enhanced our ability to predict and design molecules like 6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one. Advanced molecular modeling techniques now allow scientists to simulate the behavior of these compounds at the atomic level, providing valuable insights into their stability, reactivity, and interaction with biological systems.
In conclusion, 6-methyl-2-(3-methylphenyl)-4H-3,1-benzoxazin-4-one represents a remarkable example of how structural complexity can lead to diverse functional properties. Its potential applications span across multiple disciplines, from drug discovery to materials science, making it a subject of continued interest for researchers worldwide. As advancements in synthetic methods and computational tools continue to evolve, we can expect even greater insights into the properties and applications of this intriguing compound.
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